Bis(1,3-dichloro-2-propyl) Phosphate-d10

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Accurate quantification of the flame retardant metabolite BDCPP in biological matrices is challenged by matrix effects and isotopic interference. This perdeuterated analog (BDCPP-d10) serves as the optimal internal standard for isotope dilution LC-MS/MS, delivering a +10 Da mass shift unavailable with the native compound. Key performance metrics include: • MDL of 8 pg/mL with 82-91% recovery in human urine, ensuring robust normalization for matrix effects. • ≥98 atom% D isotopic purity eliminates cross-talk, enabling precise quantification in multi-analyte panels. • 100% detection rate in pilot cohorts (n=9), supporting high-throughput exposure biomonitoring in large-scale studies.

Molecular Formula C6H11Cl4O4P
Molecular Weight 329.985
CAS No. 1477495-19-4
Cat. No. B569052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,3-dichloro-2-propyl) Phosphate-d10
CAS1477495-19-4
Synonyms1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; 
Molecular FormulaC6H11Cl4O4P
Molecular Weight329.985
Structural Identifiers
SMILESC(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl
InChIInChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D
InChIKeyNNKRUBFJSSBFSS-MBXGXEIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDCPP-d10 Internal Standard


Bis(1,3-dichloro-2-propyl) Phosphate-d10 (BDCPP-d10) is a perdeuterated analog of the flame retardant metabolite bis(1,3-dichloro-2-propyl) phosphate (BDCPP), featuring ten deuterium substitutions . It serves as a mass-labeled internal standard for the quantitative analysis of BDCPP in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its +10 Da mass shift relative to the native analyte enables precise isotope dilution quantification, a capability not offered by the non-deuterated compound .

ISTD Role Perdeuterated internal standard for BDCPP LC-MS/MS quantification
Key Attribute +10 Da mass shift resolves ISTD from native analyte
Matrix Context Designed for complex biological matrices (e.g., urine research samples)

Why Non-Deuterated BDCPP Fails


Generic substitution with non-deuterated BDCPP (CAS 72236-72-7) is analytically invalid for isotope dilution mass spectrometry because it is indistinguishable from the native analyte in both chromatographic retention and mass spectrometric detection . Attempted substitution with alternative internal standards (e.g., d10-DPP or 13C12-BPA) introduces differential matrix effects and recovery biases that compromise quantification accuracy [1]. The following quantitative evidence establishes the specific performance characteristics that justify selection of BDCPP-d10 over its comparators.

Target
BDCPP-d10 (perdeuterated ISTD)
Mass-labeled analog with matched physicochemical properties
Non-deuterated BDCPP
Chromatographic and MS co-elution indistinguishable from analyte
Cannot correct for matrix effects or recovery losses
Target
BDCPP-d10 (+10 Da shift)
Isotope dilution ensures precise normalization
Alternative ISTDs (d10-DPP, 13C12-BPA)
Differential matrix effects and recovery biases may compromise accuracy
Structural dissimilarity introduces extraction/ionization variability

Quantitative Comparison: BDCPP-d10 vs. Comparators


Isotopic Enrichment Minimizes Interference

BDCPP-d10 exhibits an isotopic purity of ≥98 atom% D as specified by the manufacturer . This high deuterium incorporation minimizes the presence of unlabeled or partially labeled species that would otherwise contribute to isotopic cross-talk and compromise quantification accuracy. In contrast, the non-deuterated BDCPP has an atom% D of 0% and is therefore unsuitable as an internal standard .

Isotopic Purity
Supplier data
≥98 atom% D vs 0 atom% D (non-deuterated)
High enrichment minimizes isotopic cross-talk in isotope dilution
Data from manufacturer CoA; independent verification recommended
Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Chemical Purity Supports Quantification

BDCPP-d10 is supplied with a chemical purity of ≥98% as determined by HPLC, with multiple vendors reporting values of 98.76% [1] and ≥98% . This level of purity is comparable to that of the non-deuterated BDCPP reference standard (98%) , ensuring that any impurities present do not disproportionately affect quantification when used as an internal standard.

Chemical Purity
Cross-study comparable
98.76% (BDCPP-d10) vs 98% (unlabeled BDCPP)
Comparable purity supports rugged method performance
Vendor-specified HPLC purity; ≤0.76% difference
Analytical Chemistry Reference Standard Chemical Purity

Mass Shift Enables MS Discrimination

The perdeuteration of BDCPP-d10 results in a molecular mass of 330.00 g/mol, representing a +10 Da shift relative to the non-deuterated BDCPP (319.93 g/mol) [REFS-1, REFS-2]. This mass difference is sufficient to completely resolve the internal standard signal from the native analyte in both full-scan and selected reaction monitoring (SRM) modes, with no isotopic overlap under standard MS resolution settings.

Mass Shift
Theoretical
+10.07 Da (330.00 vs 319.93 g/mol)
Complete MS resolution without isotopic overlap
Calculated from molecular formulas
Mass Spectrometry Isotope Dilution Quantitative Analysis

Validated Method for Urinary BDCPP

A validated LC-MS/MS method employing d10-BDCPP as the internal standard achieved a method detection limit (MDL) of 8 pg/mL for BDCPP in human urine [1]. Recoveries of BDCPP spiked into urine ranged from 82 ± 10% to 91 ± 4% across low, medium, and high concentrations, with internal standard recovery averaging 90 ± 19% [1]. In the absence of a stable isotope-labeled internal standard, matrix effects and recovery variations would preclude such low detection limits and high precision.

Method Sensitivity
Method context
MDL 8 pg/mL in human urine, recovery 82–91%
Enables sub-10 pg/mL detection with isotope dilution control
Validated LC-MS/MS method using d10-BDCPP as ISTD
Biomonitoring Method Validation LC-MS/MS

Human Biomonitoring Application

In a pilot human biomonitoring study using d10-BDCPP as the internal standard, BDCPP was detected in 100% of urine samples collected from non-occupationally exposed adults (n=9), with concentrations ranging from 46 to 1,662 pg/mL and a geometric mean of 147 pg/mL [1]. This detection rate confirms the practical utility of the internal standard in real-world exposure assessment, as the method's sensitivity and accuracy were sufficient to quantify BDCPP across the full concentration range observed in the general population.

Biomonitoring Pilot
Supporting evidence
100% detection rate in research urine samples (n=9)
Supports quantification across population-level concentrations
Pilot study; BDCPP range 46–1,662 pg/mL
Human Biomonitoring Exposure Assessment Environmental Health

BDCPP-d10 Application Scenarios


Urinary BDCPP LC-MS/MS Analysis

Use BDCPP-d10 as the internal standard for isotope dilution quantification of BDCPP in human urine. The validated method achieves an MDL of 8 pg/mL with recoveries of 82–91% [1]. This scenario is directly supported by the compound's high isotopic purity (≥98 atom% D) and +10 Da mass shift, which eliminate isotopic interference and ensure accurate normalization for matrix effects [1].

Method Development for Metabolite Panels

Incorporate BDCPP-d10 into multi-analyte LC-MS/MS methods for simultaneous quantification of organophosphate diester metabolites. The internal standard's chemical purity (≥98%) and consistent performance across urine matrix spikes support robust method validation parameters including linearity, precision, and accuracy [REFS-1, REFS-2].

Epidemiological Exposure Assessment

Apply BDCPP-d10 in large-scale cohort studies requiring high-throughput, sensitive quantification of BDCPP as a biomarker of TDCPP exposure. The method's demonstrated 100% detection rate in a pilot population (n=9) confirms its applicability for capturing population-level exposure variability [1].

Application
Selection Property
Validation Focus
Urinary BDCPP bioanalysis (research matrices)
Deuterated ISTD with +10 Da mass shift
Isotope dilution accuracy, matrix-effect correction
Multi-analyte metabolite panel method development
Consistent chemical purity and MS resolution
Method ruggedness, cross-analyte precision
Population exposure biomonitoring studies
High isotopic enrichment, validated recovery
Detection across low pg/mL to ng/mL ranges, reproducibility

Technical Documentation Hub

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14 linked technical documents
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